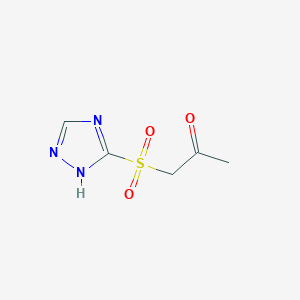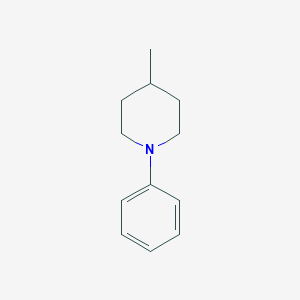
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone, commonly known as TSA or Trichostatin A, is a potent inhibitor of histone deacetylase (HDAC) enzymes. This compound has been widely studied for its ability to regulate gene expression and its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases.
Mechanism of Action
TSA inhibits the activity of 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which are responsible for removing acetyl groups from histone proteins. Histones are proteins that package DNA into a compact structure called chromatin, and acetylation of histones is a key mechanism for regulating gene expression. By inhibiting 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, TSA increases histone acetylation, which leads to changes in gene expression and ultimately alters cellular function.
Biochemical and Physiological Effects:
TSA has been shown to have a wide range of biochemical and physiological effects. In cancer cells, TSA has been shown to induce apoptosis by activating pro-apoptotic genes and inhibiting anti-apoptotic genes. In neurodegenerative diseases, TSA has been shown to reduce inflammation, protect against neuronal damage, and improve cognitive function by increasing the expression of genes involved in neuroprotection and synaptic plasticity. In addition, TSA has been shown to regulate the immune response in inflammatory diseases by inhibiting the activity of pro-inflammatory genes.
Advantages and Limitations for Lab Experiments
One advantage of using TSA in lab experiments is its potent inhibitory effect on 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone enzymes, which allows for precise regulation of gene expression. However, one limitation of using TSA is its potential cytotoxicity, which can limit its use in cell culture experiments. In addition, TSA has a short half-life in vivo, which can limit its therapeutic potential.
Future Directions
There are several future directions for research on TSA. One area of interest is the development of more potent and selective 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone inhibitors that can be used in clinical settings. Another area of interest is the investigation of the role of TSA in epigenetic regulation and its potential therapeutic applications in diseases such as diabetes and cardiovascular disease. Finally, there is a need for further research on the safety and toxicity of TSA, particularly in long-term studies.
Synthesis Methods
The synthesis of TSA involves the reaction of 1,2,4-triazole-3-thiol with chloroacetyl chloride, followed by oxidation with potassium permanganate to yield 1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone. The yield of this synthesis is typically around 50%.
Scientific Research Applications
TSA has been extensively investigated for its potential therapeutic applications in various diseases. In cancer research, TSA has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy and radiation therapy. In neurodegenerative research, TSA has been shown to improve cognitive function, reduce inflammation, and protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease. In addition, TSA has been studied for its potential in treating inflammatory diseases such as rheumatoid arthritis and asthma.
properties
Product Name |
1-(1H-1,2,4-triazol-3-ylsulfonyl)acetone |
|---|---|
Molecular Formula |
C5H7N3O3S |
Molecular Weight |
189.2 g/mol |
IUPAC Name |
1-(1H-1,2,4-triazol-5-ylsulfonyl)propan-2-one |
InChI |
InChI=1S/C5H7N3O3S/c1-4(9)2-12(10,11)5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) |
InChI Key |
OYFHIRZWLFAYKB-UHFFFAOYSA-N |
SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
Canonical SMILES |
CC(=O)CS(=O)(=O)C1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[(4-Phenylbutan-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B262511.png)
![2-{[3-(Propan-2-yloxy)propyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B262513.png)
![5-{[2-(4-Chlorophenyl)ethyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B262516.png)


![3-Methyl-5-{[(5-methylfuran-2-yl)methyl]amino}-5-oxopentanoic acid](/img/structure/B262521.png)
![3-Methyl-5-oxo-5-[(pyridin-2-ylmethyl)amino]pentanoic acid](/img/structure/B262522.png)
![(2-Oxo-2-{[2-(pyrrolidin-1-yl)ethyl]amino}ethoxy)acetic acid](/img/structure/B262525.png)
![(2-{[(5-Methylfuran-2-yl)methyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B262530.png)
![{2-[(2-Methoxyethyl)amino]-2-oxoethoxy}acetic acid](/img/structure/B262533.png)
![3,5-dimethoxy-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B262536.png)